tert-Butyl 3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free condensation, reductive amination, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate serves as a building block for the synthesis of more complex molecules. It is used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .
Biology and Medicine: Its pyrazole moiety is known for its pharmacological activities, including anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of specific biological pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound is similar in structure but contains a boronate ester group, which imparts different reactivity and applications.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with a methoxybenzyl group, used in different synthetic and medicinal applications.
Uniqueness: tert-Butyl 3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl ester group provides stability, while the pyrazole ring offers versatile reactivity and potential pharmacological activities .
Properties
IUPAC Name |
tert-butyl 3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-10-8-12(16-15-10)11-6-5-7-17(9-11)13(18)19-14(2,3)4/h8,11H,5-7,9H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUNMIFMPCQTBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2CCCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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